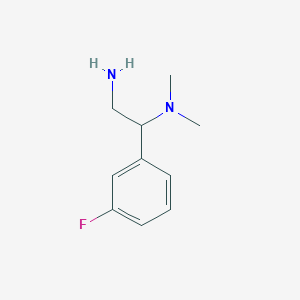

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a fluorinated phenyl ring and a diamine moiety

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in ethanol under reflux conditions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Phenolic or alkoxy derivatives.

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. The presence of the fluorine atom may influence its interaction with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses:

- Antidepressants: Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter levels.

- Anticancer Agents: The ability to inhibit specific cancer cell lines has been demonstrated in related compounds, suggesting potential applications in oncology.

- Neurological Disorders: Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety and schizophrenia.

Synthesis and Optimization

The synthesis of 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves multi-step organic reactions. Optimizing these synthesis routes can enhance yield and purity, which is crucial for pharmaceutical applications.

Synthesis Overview:

- Initial formation of the dimethylated ethane-1,2-diamine backbone.

- Introduction of the 3-fluorophenyl group through electrophilic aromatic substitution.

- Purification processes to isolate the desired compound.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for its application in drug development.

Key Interaction Studies:

- Molecular Docking: Computational methods are used to predict how the compound binds to target proteins.

- In Vitro Assays: Laboratory tests assess the biological activity against various cell lines to determine efficacy and toxicity.

Recent studies have focused on the bioactivity and therapeutic potential of compounds related to this compound:

Case Study 1: Antidepressant Activity

Research indicated that similar compounds could effectively modulate serotonin levels in animal models of depression, suggesting that this compound might exhibit comparable effects.

Case Study 2: Anticancer Properties

A study demonstrated that structurally related compounds inhibited growth in specific cancer cell lines, providing a basis for further exploration of this compound's anticancer potential.

Case Study 3: Neurological Effects

In vitro studies have shown that analogs can influence neurotransmitter receptors associated with anxiety disorders, indicating possible therapeutic avenues for this compound.

作用机制

The mechanism by which 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.

相似化合物的比较

1-(4-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Similar structure but with the fluorine atom in the para position.

1-(3-Chloro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Chlorine atom instead of fluorine.

1-(3-Fluoro-phenyl)-N1,N1-diethyl-ethane-1,2-diamine: Ethyl groups instead of methyl groups on the amine.

Uniqueness: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known by its CAS number 1212884-05-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11FN2

- Molecular Weight : 154.19 g/mol

- IUPAC Name : 1-(3-fluorophenyl)ethane-1,2-diamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenyl ring can enhance the compound's lipophilicity and receptor binding affinity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, thus potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

There is emerging evidence that compounds related to this structure exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Safety and Toxicology

The safety profile of this compound has not been extensively studied; however, related compounds have shown potential toxicity at high concentrations. It is crucial to conduct further toxicological assessments to evaluate its safety for therapeutic use .

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via catalytic hydrogenation of a benzylated amine precursor. A typical procedure involves heating the precursor with hydrogen in the presence of a platinum catalyst under controlled pressure (e.g., 1–3 atm) . Optimization may include:

- Catalyst Screening : Testing alternatives to platinum (e.g., palladium, Raney nickel) to improve yield and reduce cost.

- Solvent Selection : Using polar aprotic solvents (e.g., ethanol, THF) to enhance solubility and reaction efficiency.

- Temperature Control : Maintaining temperatures between 50–80°C to avoid decomposition of volatile intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Look for signals at δ 2.2–2.5 ppm (N–CH3 groups) and δ 6.5–7.5 ppm (aromatic protons from the 3-fluorophenyl group). The ethylene diamine backbone typically shows split peaks at δ 3.0–3.5 ppm .

- 13C NMR : The fluorinated aromatic carbons appear at ~115–160 ppm, while N–CH3 carbons resonate near 40–45 ppm .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 164.25 (C10H16N2F+) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile amines.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with dilute acetic acid and adsorb using vermiculite .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the fluorine substituent) be resolved during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement, employing restraints for disordered fluorine atoms. The

AFIXcommand can model positional disorder . - Data Collection : High-resolution X-ray data (≤ 0.8 Å) improves electron density maps.

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies enhance the compound’s bioactivity in drug design, such as targeting kinase inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the diamine side chain (e.g., substituting N1,N1-dimethyl with pyridyl groups) to improve binding affinity, as demonstrated in sunitinib analogues .

- Chelation Studies : Incorporate the compound into Schiff base ligands for metal coordination, enhancing antitumor or antioxidant properties (e.g., phthalocyanine derivatives ).

Q. How can low yields in large-scale synthesis be addressed, particularly during purification?

Methodological Answer:

- Chromatography : Use flash chromatography with a gradient of ethyl acetate/hexane (20–50%) to separate polar byproducts.

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1–0.5 mmHg) isolates the volatile product .

- Quality Control : Monitor reaction progress via TLC (Rf ~0.4 in 10% MeOH/DCM) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., VEGFR2). Parameterize the fluorine atom’s electronegativity using DFT-derived charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the diamine group and Asp1046 .

属性

IUPAC Name |

1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBOOJQLAVTZQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。